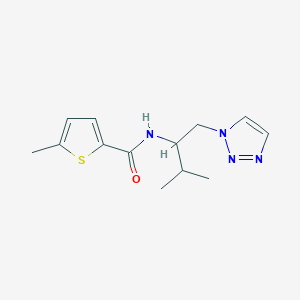

5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide

Description

The compound 5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide features a thiophene-2-carboxamide core substituted with a methyl group at position 3. The amide nitrogen is linked to a branched aliphatic chain containing a 1H-1,2,3-triazole ring. This structure combines a sulfur-containing aromatic heterocycle (thiophene) with a triazole moiety, which is known for its metabolic stability and capacity for hydrogen bonding .

Properties

IUPAC Name |

5-methyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4OS/c1-9(2)11(8-17-7-6-14-16-17)15-13(18)12-5-4-10(3)19-12/h4-7,9,11H,8H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMPJRCLMCCNAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)NC(CN2C=CN=N2)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, 5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide, is a complex molecule with potential biological activity. Tubulin is a protein that plays a crucial role in cell division and is often targeted by anticancer drugs.

Mode of Action

It is suggested that it may inhibit tubulin polymerization, a process essential for cell division. This inhibition could lead to cell cycle arrest and apoptosis, a form of programmed cell death.

Biochemical Pathways

The compound’s effect on biochemical pathways is largely unknown. Given its potential role in inhibiting tubulin polymerization, it may affect the mitotic spindle assembly, a critical process in cell division. Disruption of this process can lead to cell cycle arrest and apoptosis.

Pharmacokinetics

The compound’s water solubility, as suggested by its use as a ligand in copper (i)-catalyzed azide-alkyne cycloaddition (cuaac) reactions, may influence its bioavailability and distribution.

Biological Activity

5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula . Its structure features a thiophene ring, a triazole moiety, and a carboxamide functional group, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing triazole and thiophene moieties exhibit significant anticancer properties. For instance, in a study evaluating various triazole derivatives, certain compounds demonstrated potent antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The IC50 values for these compounds ranged from 1.1 μM to 4.24 μM, indicating strong efficacy compared to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 9 | MCF-7 | 1.1 | Thymidylate synthase inhibition |

| Compound 10 | HCT-116 | 2.6 | Thymidylate synthase inhibition |

| Compound 11 | HepG2 | 1.4 | Thymidylate synthase inhibition |

Antimicrobial Activity

The antimicrobial potential of the compound has also been explored. In vitro studies have shown that derivatives with similar structures exhibit good inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 25 μg/mL |

| Compound B | S. aureus | 15 μg/mL |

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives, including those similar to the target compound. These studies highlighted the importance of structural modifications in enhancing biological activity. For example, the introduction of an electron-donating group at specific positions on the phenyl ring significantly improved anticancer efficacy .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to inhibit key enzymes involved in nucleic acid synthesis and microbial metabolism. The presence of the thiophene ring is particularly crucial as it enhances lipophilicity, facilitating better cell membrane penetration.

Comparison with Similar Compounds

Triazole-Containing Compounds

The synthesis of triazole derivatives frequently employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in the preparation of estradiol-triazole conjugates (e.g., 2-(4-(estradiol)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine dihydrochloride ) . This method offers high yields (>95%) and regioselectivity. Compared to the target compound, estradiol-triazole analogs prioritize hormonal activity, whereas the thiophene-triazole hybrid may favor aromatic stacking interactions or kinase inhibition due to its planar thiophene ring.

Key Differences :

- Bioactivity : Triazole rings in estradiol analogs enhance solubility and metabolic stability, whereas the thiophene-triazole combination may optimize electronic properties for targeting sulfur-binding enzymes.

Thiazole vs. Thiophene Carboxamides

Thiazole-containing analogs, such as 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide () and thiazolylmethylcarbamates (), differ in heterocycle composition. Thiazoles include both sulfur and nitrogen, enabling stronger dipole interactions and basicity, whereas thiophenes (sulfur only) are more electron-rich and lipophilic.

Structural and Functional Implications :

Thiophene’s electron-rich nature may enhance interactions with aromatic residues in protein binding pockets, while thiazoles’ nitrogen can participate in hydrogen bonding, as seen in protease inhibitors ().

Carboxamide Derivatives

The carboxamide group is a common pharmacophore. Pyridine-carboxamides (e.g., 5-methyl-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide, ) prioritize pyridine’s basic nitrogen for metal coordination or charge-charge interactions.

Activity Considerations :

- Pyridine-carboxamides may target metalloenzymes (e.g., kinases), whereas thiophene-carboxamides could inhibit cytochrome P450 isoforms or serotonin receptors.

- The triazole side chain in the target compound adds rigidity, reducing conformational entropy loss upon binding compared to flexible carbamates ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.